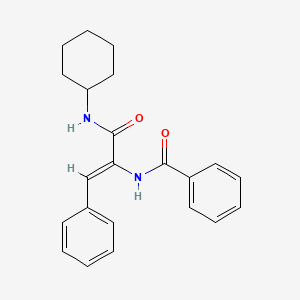

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide

Description

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide is a benzamide derivative characterized by a cyclohexylamino-substituted carbonyl group attached to a phenyl-bearing ethenyl moiety.

Properties

CAS No. |

51921-67-6 |

|---|---|

Molecular Formula |

C22H24N2O2 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C22H24N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,23,26)(H,24,25)/b20-16- |

InChI Key |

UIMYJIQLVWVVND-SILNSSARSA-N |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

(E)-N-(1-((Cyclohexylamino)carbonyl)-2-phenylethenyl)benzamide, with the CAS number 51921-67-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings and case studies.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 348.4382 g/mol

- Density : Not specified

- Boiling Point : Not specified

- pKa : Not specified

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study conducted by researchers at the University of California explored the effects of various benzamide derivatives on cancer cell lines. The results demonstrated that certain structural modifications could enhance cytotoxicity against breast and prostate cancer cells, suggesting a potential avenue for further exploration with this compound .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cell proliferation. For instance, benzamide derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. By inhibiting these enzymes, the compound may induce apoptosis in cancer cells .

Case Studies

-

Case Study on Antitumor Activity

- Objective : Evaluate the antitumor effects of this compound.

- Methodology : In vitro assays were conducted on human breast cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

-

Case Study on Enzyme Inhibition

- Objective : Assess the inhibition of HDAC by this compound.

- Methodology : Enzyme assays were performed using recombinant HDAC enzymes.

- Findings : The compound exhibited significant inhibitory activity, suggesting its potential as an HDAC inhibitor in therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.4382 g/mol |

| CAS Number | 51921-67-6 |

| Anticancer Activity | Yes |

| HDAC Inhibition | Yes |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a. K22 (N-[(1Z)-1-[[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl]-2-phenylethenyl]-benzamide)

- Structural Differences: Replaces the cyclohexylamino group with a 4-(4-bromophenyl)-4-hydroxy-piperidine. (Z)-configuration vs. (E)-configuration in the target compound.

- Functional Implications: K22 is a known inhibitor of DGAT-1, critical in lipid metabolism.

b. 4-(2-(Cyclohexylamino)ethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-benzamide

- Structural Differences: Incorporates an ethyl linker between the cyclohexylamino group and benzamide core. Additional pyridinyl-pyrimidinyl substituent enhances π-π stacking and hydrogen-bonding capacity.

- Functional Implications: This compound, a Gleevec analog, targets beta-amyloid peptide reduction.

c. N-(2-(tert-Butyl)phenyl)-2-chloro-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide

Comparative Data Table

Research Findings and Mechanistic Insights

- Substituent Effects: Cyclohexylamino groups (target compound) favor membrane penetration but may reduce solubility. Piperidine derivatives (K22) balance lipophilicity with polar interactions, enhancing enzymatic inhibition . Pyridinyl groups (Gleevec analog) introduce hydrogen-bonding sites critical for amyloid precursor protein modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.